![molecular formula C18H21N7O B2752442 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone CAS No. 1070861-48-1](/img/structure/B2752442.png)
1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone
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Overview
Description
The compound “1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone” is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a piperazine ring, and a phenyl ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine ring, a piperazine ring, and a phenyl ring . The exact structure would need to be determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could be determined using various techniques, such as melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .Scientific Research Applications
Anticancer Agents
This compound has been used in the synthesis of novel fused [1,2,3]triazolo[4,5-d]pyrimidine linked 1,2,3-triazoles, which have shown potent anticancer activity . These compounds were tested for cytotoxicity against MCF-7 and A-549 in vitro . Some of these derivatives have shown potent anticancer activity, with IC50 values comparable to the reference drug Erlotinib .
EGFR Targeting
The compound has been used in the development of potent EGFR (Epidermal Growth Factor Receptor) targeting agents . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . EGFR overexpression has been seen in a variety of different cancers .
Antibacterial Agents
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized using this compound and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes this compound, can be used as the template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition has been linked to the suppression of cancer cell growth .
Antiproliferative Agents
This compound has been used in the design and synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety, which have shown antiproliferative activity .
Inhibitors of Other Kinases
The compound has been used in the synthesis of novel compounds that showed good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM, compared to sorafenib IC50: 0.184 ± 0.01 μM . These compounds could potentially be used as inhibitors of various kinases .
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition prevents cancer cell proliferation and spread by targeting specific proteins
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is crucial for cell survival, growth, and differentiation . By inhibiting EGFR, the compound disrupts this pathway, leading to the inhibition of tumor growth and spread .
Result of Action
The compound shows potent anticancer activity, as evidenced by its cytotoxicity against MCF-7 and A-549 in vitro . Specifically, one of the synthesized compounds showed a significant inhibitory activity with an IC50 value of 0.38 ± 0.04 μM, which is approximately 1.1 fold the potency of the reference drug Erlotinib (IC50 = 0.42 ± 0.02 μM) .
properties
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-25-18-16(21-22-25)17(19-13-20-18)24-10-8-23(9-11-24)15(26)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLENHDQSFFSWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone |
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